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A head-to-head comparison of carbazole isomers in organic electronic devices reveals that the

seemingly subtle difference in the substitution position on the carbazole core can lead to

significant variations in device efficiency and charge transport properties. While a direct

comparative study on the fundamental isomers of 2-aminocarbazole (1-, 3-, and 4-

aminocarbazole) in device performance is not readily available in peer-reviewed literature, a

detailed analysis of more complex carbazole-terminated isomeric hole-transporting materials

provides critical insights into the structure-property relationships that govern their application in

perovskite solar cells.

A study of three isomeric hole-transporting materials (HTMs), designated as V1209 (ortho-

substituted), V1221 (meta-substituted), and V1225 (para-substituted), where a carbazole unit is

linked to a central benzene ring at different positions, demonstrates the profound effect of

isomerism on the photovoltaic performance of perovskite solar cells. These materials, when

employed as the hole-transporting layer, yielded power conversion efficiencies (PCEs) of up to

17.81%.[1]

Data Presentation: A Quantitative Comparison
The performance of the isomeric HTMs was systematically evaluated based on their thermal

stability, optical properties, ionization potential, hole mobility, and ultimately, their performance

in perovskite solar cell devices. The key quantitative data are summarized in the tables below.
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Isomer Designation

Decomposition
Temperature (Td,
5% weight loss)
(°C)

Glass Transition
Temperature (Tg)
(°C)

ortho V1209 440 145

meta V1221 450 138

para V1225 460 155

Table 1: Thermal Properties of Isomeric Carbazole-Based Hole-Transporting Materials. The

data indicates that all isomers possess high thermal stability, a crucial factor for long-term

device stability.

Isomer Designation
Absorption
λmax (nm)

Emission
λmax (nm)

Optical
Bandgap (eV)

ortho V1209 368 435 3.02

meta V1221 365 433 3.05

para V1225 370 438 2.98

Table 2: Optical Properties of Isomeric Carbazole-Based Hole-Transporting Materials in THF

Solution. The isomers exhibit similar absorption and emission characteristics in the blue region

of the spectrum.

Isomer Designation
Ionization Potential
(IP) (eV)

Zero-Field Hole
Drift Mobility (μ₀)
(cm²/Vs)

ortho V1209 4.93 3.5 x 10⁻⁵

meta V1221 4.83 3.0 x 10⁻⁶

para V1225 4.91 3.0 x 10⁻⁵
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Table 3: Electronic Properties of Isomeric Carbazole-Based Hole-Transporting Materials. The

ionization potentials are well-aligned with the valence band of the perovskite active layer,

facilitating efficient hole extraction. Notably, the meta-substituted isomer (V1221) exhibits a

significantly lower hole mobility compared to the ortho and para isomers.

Isomer Designation

Power
Conversion
Efficiency
(PCE) (%)

Open-
Circuit
Voltage
(Voc) (V)

Short-
Circuit
Current
Density
(Jsc)
(mA/cm²)

Fill Factor
(FF)

ortho V1209 17.31 1.02 23.4 0.72

meta V1221 17.81 1.03 23.6 0.73

para V1225 17.81 1.03 23.6 0.73

Table 4: Photovoltaic Performance of Perovskite Solar Cells Employing Isomeric Carbazole-

Based Hole-Transporting Materials. Despite its lower hole mobility, the device with the meta-

isomer (V1221) achieved a comparable high efficiency to the para-isomer, suggesting that

factors other than bulk mobility, such as interfacial properties, also play a crucial role in device

performance.

Experimental Protocols
Synthesis of Isomeric Hole-Transporting Materials: The synthesis of the carbazole-terminated

isomeric HTMs (V1209, V1221, and V1225) involved a multi-step process. The key final step

was a Suzuki cross-coupling reaction between a carbazole-boronic acid derivative and the

corresponding dibromo-isomers of the central benzene ring. The detailed synthesis and

characterization of the intermediates and final products were performed using standard organic

chemistry techniques, including NMR and mass spectrometry.

Fabrication of Perovskite Solar Cells: The perovskite solar cells were fabricated with the

following architecture: FTO/bl-TiO₂/mp-TiO₂/Perovskite/HTM/Au.
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Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates were cleaned

sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

TiO₂ Deposition: A compact blocking layer of TiO₂ (bl-TiO₂) was deposited by spray pyrolysis,

followed by a mesoporous TiO₂ (mp-TiO₂) layer via spin coating.

Perovskite Layer Deposition: The triple-cation perovskite active layer

(Cs₀.₀₅(MA₀.₁₇FA₀.₈₃)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃) was deposited using a one-step spin-coating

method in a nitrogen-filled glovebox.

Hole-Transporting Layer Deposition: The isomeric HTMs were dissolved in chlorobenzene

and deposited onto the perovskite layer by spin coating. The HTM solutions also contained

additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-

butylpyridine (tBP).

Gold Electrode Deposition: Finally, a gold back contact was deposited by thermal

evaporation.

Characterization of Materials and Devices:

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry

(DSC) were used to determine the decomposition temperatures and glass transition

temperatures.

Optical Properties: UV-vis absorption and photoluminescence spectroscopy were performed

to characterize the optical properties of the HTMs in solution.

Electronic Properties: Photoelectron emission spectroscopy in air (PESA) was used to

measure the ionization potentials of the HTM thin films. The hole drift mobility was

determined using the xerographic time of flight technique.

Photovoltaic Performance: The current density-voltage (J-V) characteristics of the fabricated

solar cells were measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar

simulator.

Visualization of Structure-Performance Relationship
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Figure 1. Logical relationship between the isomeric structure of carbazole-based hole-

transporting materials and their resulting device performance.

In conclusion, the investigation of these carbazole-based isomers underscores the critical role

of molecular geometry in determining the ultimate performance of organic electronic devices.

While the meta-isomer exhibited lower hole mobility in bulk measurements, its comparable

device efficiency to the para-isomer highlights the complexity of structure-property

relationships, where factors such as molecular packing and interfacial interactions can

compensate for deficiencies in bulk charge transport. Further research focusing on the

fundamental aminocarbazole isomers is warranted to build a more comprehensive

understanding from the ground up.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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